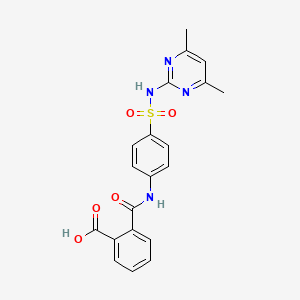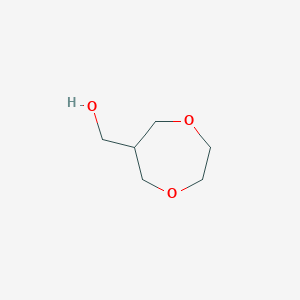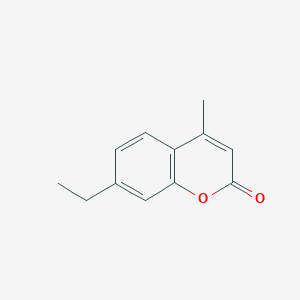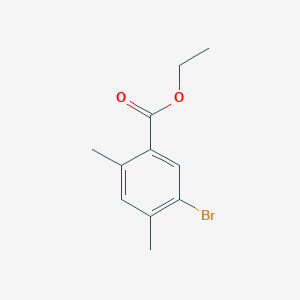
Ethyl 5-bromo-2,4-dimethylbenzoate
Overview
Description
Ethyl 5-bromo-2,4-dimethylbenzoate is a chemical compound with the molecular formula C11H13BrO2 . It has a molecular weight of 257.13 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BrO2/c1-4-14-11(13)9-6-10(12)8(3)5-7(9)2/h5-6H,4H2,1-3H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . . Other physical and chemical properties such as solubility, lipophilicity, and bioavailability score are also available .Scientific Research Applications
1. Crystallographic Studies
Ethyl 5-bromo-2,4-dimethylbenzoate and related compounds have been studied for their crystallographic properties. For instance, research on methyl 3,5-dimethylbenzoate demonstrated the formation of C—H⋯O=C bonded molecules arranged into layers, providing insights into molecular associations in crystals (Ebersbach, Seichter, & Mazik, 2022).
2. Chemical Synthesis and Modifications
These compounds are also integral in various synthetic processes. For example, the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates have been explored, involving ethyl 4-hydroxy-2,3-dimethylbenzoate among others (Bartlett, Holker, O'Brien, & Simpson, 1983).
3. Organic Photophysics
In the field of organic photophysics, compounds like ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate have been synthesized and studied for their photophysical properties, which is relevant for understanding molecular conformations and spectral behavior (Józefowicz, Aleksiejew, Heldt, Bajorek, Pa̧czkowski, & Heldt, 2007).
4. Antifungal and Cytotoxic Activities
Furthermore, derivatives of this compound have shown promising biological activities. For instance, metabolites produced by Phomopsis cassiae, including ethyl 2,4-dihydroxy-5,6-dimethylbenzoate, exhibited strong antifungal activity and cytotoxicity against human cervical tumor cell lines (Silva, Teles, Trevisan, Bolzani, Young, Pfenning, Eberlin, Haddad, Costa-Neto, & Araújo, 2005).
5. Synthetic Applications in Medicinal Chemistry
There are also synthetic applications of these compounds in medicinal chemistry. For example, studies have been conducted on synthesizing new derivatives and evaluating their anti-microbial, anti-tubercular, and cytotoxic activities (Shingalapur, Hosamani, & Keri, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 5-bromo-2,4-dimethylbenzoate is a chemical compound with a specific structure and properties
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects would require detailed studies at the molecular and cellular level.
properties
IUPAC Name |
ethyl 5-bromo-2,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-4-14-11(13)9-6-10(12)8(3)5-7(9)2/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHIBGBSKZNGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661116 | |
| Record name | Ethyl 5-bromo-2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1131587-91-1 | |
| Record name | Ethyl 5-bromo-2,4-dimethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131587-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




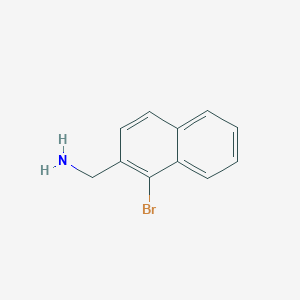
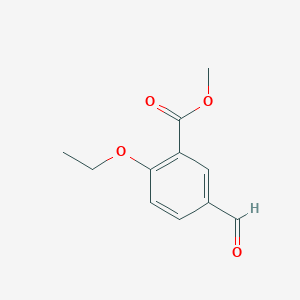





![[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine](/img/structure/B3059611.png)
![3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde](/img/structure/B3059612.png)
